molecular formula C29H30N4O4S B12035610 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12035610
M. Wt: 530.6 g/mol
InChI Key: DDNLKKQSKHGFGS-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C27H25Br3N4O2S , is a fascinating fusion of aromatic rings, heterocycles, and functional groups. Let’s break it down:

    Triazole Ring: The central triazole ring (4H-1,2,4-triazol-3-yl) provides rigidity and contributes to its unique properties.

    Phenyl Groups: The tert-butylphenyl and methoxyphenyl groups add steric bulk and electronic effects.

    Sulfanyl Group: The sulfanyl (thiol) group enhances reactivity and can participate in various reactions.

    Benzodioxin Ring: The 2,3-dihydro-1,4-benzodioxin-6-yl moiety imparts additional complexity.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist, but one common approach involves coupling a triazole precursor with the benzodioxin derivative. For example:

    Triazole Synthesis: Start with a 4H-1,2,4-triazole-3-thiol and react it with an appropriate electrophile (e.g., bromoacetamide) to form the triazole scaffold.

    Benzodioxin Formation: Introduce the benzodioxin ring by reacting a suitable precursor (e.g., 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid) with the triazole intermediate.

Industrial Production:: While not widely produced industrially, research labs synthesize this compound for its intriguing properties.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the triazole ring or benzodioxin moiety is feasible.

    Substitution: Halogenation or other substitutions occur at the phenyl rings.

Common Reagents and Conditions::

    Oxidation: Oxone, mCPBA, or peracids.

    Reduction: Hydrogenation (Pd/C, H2), metal hydrides (LiAlH4).

    Substitution: Halogens (Br2, Cl2), Lewis acids (AlCl3).

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Reduced triazole or benzodioxin variants.
  • Substitution: Halogenated compounds.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential drug development due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: Explored for its electronic properties.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds include:

    2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide:

    2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide:

    2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide:

Properties

Molecular Formula

C29H30N4O4S

Molecular Weight

530.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C29H30N4O4S/c1-29(2,3)20-7-5-19(6-8-20)27-31-32-28(33(27)22-10-12-23(35-4)13-11-22)38-18-26(34)30-21-9-14-24-25(17-21)37-16-15-36-24/h5-14,17H,15-16,18H2,1-4H3,(H,30,34)

InChI Key

DDNLKKQSKHGFGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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